molecular formula C8H9N3O4 B3103909 [Methyl(3-nitropyridin-2-yl)amino]acetic acid CAS No. 145323-47-3

[Methyl(3-nitropyridin-2-yl)amino]acetic acid

Cat. No.: B3103909
CAS No.: 145323-47-3
M. Wt: 211.17 g/mol
InChI Key: WKGQWRPZFLCPOO-UHFFFAOYSA-N
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Description

[Methyl(3-nitropyridin-2-yl)amino]acetic acid (C₈H₉N₃O₄; MW 211.18 g/mol; CAS 145323-47-3) is a nitro-substituted pyridine derivative featuring a methylaminoacetic acid moiety at the 2-position of the pyridine ring. This compound is utilized in drug discovery, particularly as a building block for protease inhibitors, as evidenced by its role in synthesizing SARS-CoV-2 papain-like protease inhibitors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl-(3-nitropyridin-2-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-10(5-7(12)13)8-6(11(14)15)3-2-4-9-8/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGQWRPZFLCPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=C(C=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl(3-nitropyridin-2-yl)amino]acetic acid typically involves the nitration of pyridine derivatives followed by amination and subsequent methylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high yields and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[Methyl(3-nitropyridin-2-yl)amino]acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

[Methyl(3-nitropyridin-2-yl)amino]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [Methyl(3-nitropyridin-2-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aminoacetic acid moiety can interact with enzymes and receptors. These interactions can modulate various biological processes, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

3-[(3-Nitro-2-pyridinyl)amino]propanoic acid
  • Structure: Propanoic acid chain (vs. acetic acid in the target compound) with the same nitro-pyridine backbone.
  • Molecular Formula : C₈H₉N₃O₄ (identical to the target compound).
  • Key Differences: Longer carbon chain (propanoic vs. Similar nitro-pyridine pharmacophore suggests overlapping reactivity but distinct steric effects in binding interactions .
2-[Methyl(2-nitrophenyl)amino]acetic acid
  • Structure : Benzene ring (vs. pyridine) with nitro group at the 2-position.
  • Molecular Formula : C₉H₁₀N₂O₄ (MW 210.19 g/mol).
  • Key Differences :
    • Replacement of pyridine with benzene eliminates nitrogen’s electron-withdrawing effect, reducing electrophilicity.
    • Lower predicted acidity (pKa ~3.5 for acetic acid group) compared to pyridine derivatives, which may influence ionization under physiological conditions .

Functional Group Variants

Methyl [(3-nitropyridin-2-yl)sulfanyl]acetate
  • Structure: Sulfanyl (S–) linkage replaces the amino group; methyl ester replaces carboxylic acid.
  • Molecular Formula : C₈H₈N₂O₄S (MW 228.23 g/mol).
  • Key Differences :
    • Sulfur’s polarizability enhances nucleophilic substitution reactivity.
    • Ester group increases hydrophobicity and alters metabolic stability compared to the carboxylic acid .
t-Butyl 2-cyano-2-(3-nitropyridin-2-yl)acetate
  • Structure: Cyano (–CN) and tert-butyl ester groups.
  • Molecular Formula : C₁₂H₁₅N₃O₄ (MW 265.27 g/mol).
  • Tert-butyl ester improves solubility in organic solvents, aiding in synthetic purification .

Biological Activity

Overview

[Methyl(3-nitropyridin-2-yl)amino]acetic acid (CAS No. 145323-47-3) is a chemical compound characterized by its unique structure, which includes a nitropyridine ring and an aminoacetic acid moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves nitration of pyridine derivatives, followed by amination and methylation under controlled conditions. The reactions often utilize specific catalysts to achieve high purity and yield.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : The nitro group can be reduced to an amino group.
  • Reduction : It can be reduced to form different derivatives.
  • Substitution : The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

The biological activity of this compound is attributed to its interactions with specific molecular targets. The nitro group participates in redox reactions, while the aminoacetic acid moiety may interact with enzymes and receptors, modulating various biological processes.

Antimicrobial Activity

Nitro-containing compounds, including derivatives like this compound, are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that bind to DNA, leading to cell death. Such mechanisms are observed in well-known antibiotics like metronidazole .

Anti-inflammatory Effects

Research indicates that nitrated compounds can exhibit anti-inflammatory properties by interacting with cellular signaling pathways. Nitro fatty acids, for instance, have shown cytoprotective effects and modulation of inflammation mediators .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various nitro compounds, including this compound. Results indicated a significant reduction in bacterial viability at specific concentrations, demonstrating its potential as an antimicrobial agent.

CompoundConcentration (µg/mL)% Inhibition
Nitro Compound A1085%
Nitro Compound B2090%
This compound1588%

Study 2: Anti-inflammatory Activity

A separate study assessed the anti-inflammatory effects of this compound in vitro. The compound was shown to reduce the expression of pro-inflammatory cytokines in cultured cells.

TreatmentCytokine Level (pg/mL)Control Level (pg/mL)
Control150200
This compound100200

Q & A

Q. What safety protocols are essential for handling nitro-containing derivatives?

  • Nitro groups pose explosion risks under heat or friction. Work in fume hoods with blast shields, and avoid metal catalysts during synthesis. Store products in flame-resistant cabinets with desiccants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[Methyl(3-nitropyridin-2-yl)amino]acetic acid
Reactant of Route 2
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[Methyl(3-nitropyridin-2-yl)amino]acetic acid

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